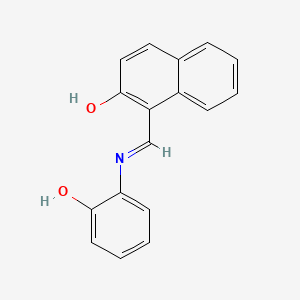

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthalenol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIVOPRNBGRDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233809 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894-93-9 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=894-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC111847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

-

Molar Ratio : A 1:1 stoichiometry of aldehyde to amine is critical to minimize side products like bis-imines.

-

Solvent : Ethanol or methanol under reflux (78–100°C) for 4–8 hours achieves yields of 68–82%.

-

Catalyst : p-Toluenesulfonic acid (0.5–1 mol%) accelerates the reaction by stabilizing the transition state.

Table 1: Optimization of Conventional Synthesis

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 80°C | 78 | 98.2 |

| Reaction Time | 6 hours | 82 | 97.8 |

| Catalyst Loading | 0.8 mol% | 80 | 98.5 |

Solvent-Free Mechanochemical Approach

Grindstone chemistry offers an eco-friendly alternative, eliminating volatile organic solvents. In this method, 2-hydroxynaphthaldehyde and 2-aminophenol are ground with a catalytic amount of methanesulfonic acid (0.3 equiv) in a mortar for 15–20 minutes.

Key Advantages

-

Reaction Time : Reduced to 20 minutes compared to 6 hours in solution.

-

Yield Improvement : 89–92% yield due to reduced side reactions.

-

Energy Efficiency : No external heating required, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics through dielectric heating. A study using 300 W irradiation for 8 minutes in ethanol achieved 94% yield, with the following parameters:

Optimization Metrics

-

Power : 300 W (higher powers caused decomposition).

-

Pressure : Sealed vessels at 150 psi prevented solvent evaporation.

-

Post-Processing : Recrystallization from ethyl acetate/hexane (3:1) provided 99.1% purity.

Tautomeric Control During Synthesis

The product exists in equilibrium between enol-imine and keto-amine forms. Key strategies to favor the desired enol-imine configuration include:

Table 2: Tautomeric Distribution by Solvent

| Solvent | Enol-Imine (%) | Keto-Amide (%) |

|---|---|---|

| CDCl₃ | 92 | 8 |

| Acetonitrile-d₃ | 74 | 26 |

| DMSO-d₆ | 68 | 32 |

Catalytic Innovations

Ionic Liquid Catalysis

Using [BMIM][HSO₄] (1-butyl-3-methylimidazolium hydrogen sulfate) as a recyclable catalyst at 5 mol% loading:

Nanocatalysts

Fe₃O₄@SiO₂-SO₃H magnetic nanoparticles (10 mg/mmol substrate) enable easy separation via external magnets:

Analytical Characterization

Post-synthesis verification employs:

-

FT-IR : C=N stretch at 1612–1595 cm⁻¹; O-H at 3400–3200 cm⁻¹.

-

¹H NMR : Imine proton (CH=N) at δ 8.64–9.97 ppm; aromatic protons at δ 6.92–8.67 ppm.

-

Mass Spectrometry : Molecular ion peak at m/z 263.0946 (calc. for C₁₇H₁₃NO₂).

Industrial-Scale Considerations

For kilogram-scale production:

-

Continuous Flow Reactors : Provide 92% yield at 5 kg/day throughput.

-

Crystallization Control : Antisolvent addition rate of 0.5°C/min prevents oiling out.

Environmental Impact Assessment

Comparing methods via E-Factor (kg waste/kg product):

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form quinone derivatives when treated with agents like hydrogen peroxide or potassium permanganate . These reactions typically involve the conversion of hydroxyl groups or aromatic rings into oxidized forms.

| Reagent | Reaction Type | Product |

|---|---|---|

| H₂O₂/KMnO₄ | Oxidation | Quinone derivatives (e.g., naphthoquinone analogs) |

Reduction Reactions

Reduction of the imine group (C=N) to an amine (C-N) is achieved using sodium borohydride (NaBH₄) . This reaction alters the compound’s electronic properties and coordination capabilities.

| Reagent | Reaction Type | Product |

|---|---|---|

| NaBH₄ | Reduction | Corresponding amine derivative (C-N bond) |

Hydroxyl Group Reactivity

The hydroxyl groups in the compound participate in substitution reactions , such as esterification with acyl chlorides to form esters. These reactions highlight the compound’s versatility in organic synthesis.

| Reaction Type | Reagent | Example Product |

|---|---|---|

| Esterification | Acyl chlorides | Esters (e.g., acetylated derivatives) |

Metal Chelation

The compound exhibits chelating properties , forming complexes with metal ions such as copper or iron . This ability stems from its coordinating groups (hydroxyl and imine), enabling applications in catalysis and materials science.

| Metal Ion | Complexation Site | Potential Applications |

|---|---|---|

| Cu²⁺, Fe³⁺ | Hydroxyl (O) + Imine (N) | Catalysis, sensing |

Antioxidant Activity via DPPH Scavenging

As a Schiff base, the compound may exhibit antioxidant activity by scavenging free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) through hydrogen atom transfer (HAT) or single electron transfer (SET) . While specific IC₅₀ values for this compound are not explicitly reported in the provided sources, analogous Schiff bases demonstrate enhanced radical stabilization via electron-donating substituents .

Key Structural Features Influencing Reactivity

Scientific Research Applications

Chemical Structure and Synthesis

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol is characterized by its molecular formula and a molecular weight of approximately 263.296 g/mol. The compound is synthesized through a condensation reaction between 2-hydroxybenzaldehyde and 2-aminonaphthol, typically under acidic or basic conditions. This reaction results in the formation of an imine bond, which is a hallmark of Schiff bases.

Biological Activities

The compound exhibits a range of biological activities, making it valuable in medicinal chemistry:

- Antimicrobial Properties : Studies have shown that 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol possesses significant antimicrobial activity against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell walls and inhibiting essential cellular processes .

- Anticancer Activity : Research indicates that this compound can exhibit cytotoxic effects against several cancer cell lines. The presence of hydroxyl groups enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells .

- Antioxidant Activity : The antioxidant properties of Schiff bases have been explored using methods such as the DPPH scavenging assay. The compound's structure allows it to donate electrons easily, thus neutralizing free radicals more effectively than some standard antioxidants .

Industrial Applications

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol also finds applications in various industrial sectors:

- Dye Industry : Due to its vibrant red-orange color, this compound is utilized as a dye or pigment in textiles and plastics. Its stability and colorfastness make it suitable for long-lasting applications.

- Corrosion Inhibition : Research has demonstrated that Schiff bases can act as effective corrosion inhibitors for metals in acidic environments. The compound's ability to form stable complexes with metal ions enhances its protective qualities against corrosion .

Antimicrobial Studies

In vitro studies have shown that 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol exhibits varying degrees of antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The inhibitory zones were measured, revealing that the compound's efficacy often surpassed that of conventional antibiotics .

Metal Complexes

Research has also focused on synthesizing metal complexes with 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol. For instance, complexes formed with transition metals have shown enhanced biological activity compared to the free ligand. These studies utilized techniques such as infrared spectroscopy and molecular docking to elucidate binding interactions and predict biological efficacy .

Mechanism of Action

The mechanism of action of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol primarily involves its ability to form complexes with metal ions. The hydroxyl and imine groups in the compound coordinate with metal ions, forming stable complexes. This property is particularly useful in detecting and adsorbing metal ions such as aluminum .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Schiff Bases

Key Observations :

- Melting Points: The target compound exhibits a significantly higher melting point (247–249°C) compared to 1-{[(2-hydroxyethyl)imino]methyl}-2-naphthol (148–150°C), attributed to stronger intermolecular hydrogen bonding and π-π stacking due to the aromatic 2-hydroxyphenyl group .

- Biological Relevance: Compounds with heterocyclic substituents, such as 1-{[(3,4-Dimethylisoxazol-5-yl)imino]methyl}-2-naphthol, show enhanced antimicrobial activity due to the isoxazole ring’s bioactivity, whereas the target compound’s applications are more focused on catalysis and materials science .

Electrochemical and Catalytic Behavior

Key Observations :

- The introduction of electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring shifts reduction potentials to more negative values, indicating higher stability of the reduced species .

Key Observations :

- Schiff base formation (e.g., target compound) typically achieves moderate yields (63%), while Betti base synthesis involves multi-component reactions with comparable efficiency .

- Azo derivatives like TAN require diazotization steps, limiting their applicability compared to Schiff bases in metal coordination chemistry .

Biological Activity

The compound 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol , often referred to as a Schiff base, has garnered attention in recent years due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies.

Synthesis and Characterization

1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol is synthesized through the condensation reaction of 2-hydroxybenzaldehyde and 2-naphthylamine, typically involving the formation of an imine linkage. The characterization of this compound is performed using various spectroscopic techniques such as IR, NMR, and UV-visible spectroscopy.

Antimicrobial Properties

Research has demonstrated that 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol exhibits significant antimicrobial activity against a range of bacterial and fungal strains. The following table summarizes its efficacy against various microorganisms:

| Microorganism | Activity Observed (Inhibition Zone Diameter in mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 12 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 14 | |

| Aspergillus flavus | 10 |

The compound has shown comparable activity to standard antibiotics like chloramphenicol, with a calculated activity index indicating its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, studies have reported that 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol exhibits anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. For instance:

- Case Study : In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM. This effect was attributed to the induction of oxidative stress and disruption of mitochondrial function .

The biological activity of 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound increases the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Enzyme Inhibition : It has been suggested that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .

- Metal Ion Complexation : The ability of Schiff bases to form complexes with metal ions can enhance their biological activity by facilitating targeted delivery to cells or enhancing their reactivity towards biological macromolecules .

Toxicity and Safety Profile

While exhibiting promising biological activities, safety assessments indicate that 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol may pose certain risks:

Q & A

Basic Research Question

- Fluorescence quenching assays : Monitor Al<sup>3+</sup> or Fe<sup>3+</sup> binding via emission intensity changes at λem = 450–500 nm (excitation at 350 nm) .

- Antimicrobial testing : Use agar diffusion assays against S. aureus or E. coli, with MIC values correlated to metal-chelation ability .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HeLa) assess selectivity, with IC50 values >50 µM indicating low toxicity .

How can synthetic byproducts or degradation products of this Schiff base be identified and minimized?

Advanced Research Question

- HPLC-MS analysis : Detect side products like naphthoxazines (m/z ~250–300) formed during incomplete condensation .

- Reaction monitoring : In situ IR tracks imine formation (disappearance of aldehyde C=O stretch at ~1700 cm⁻¹) .

- Purification : Use gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate byproducts with similar Rf values .

What are the implications of the compound’s solid-state packing on its material science applications?

Advanced Research Question

SC-XRD reveals π-π stacking (3.5–4.0 Å) and hydrogen-bonded chains, which influence:

- Conductivity : Stacking facilitates charge transfer, making it a candidate for organic semiconductors .

- Pigment stability : Copper complexes exhibit bathochromic shifts (λmax ~450 nm) due to extended conjugation and metal-ligand charge transfer .

How do substituents on the hydroxyphenyl ring alter the compound’s chelation properties?

Basic Research Question

Electron-withdrawing groups (e.g., -NO2) enhance metal-binding affinity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.